

An In-depth Technical Guide to 1-Methyl-3propylcyclohexane

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Compound of Interest

Compound Name: 1-Methyl-3-propylcyclohexane

Cat. No.: B14179014

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This technical guide provides a comprehensive overview of **1-Methyl-3-propylcyclohexane**, including its chemical identifiers, physicochemical properties, and general experimental considerations. This document is intended for researchers, scientists, and professionals in drug development who may encounter or be interested in this molecule.

Chemical Identifiers and Nomenclature

1-Methyl-3-propylcyclohexane is a disubstituted cycloalkane. The naming and identification of this compound are crucial for accurate documentation and research. According to IUPAC nomenclature rules, substituents on a cycloalkane ring are numbered to give the lowest possible locants, and they are listed alphabetically. Therefore, the methyl group is assigned to position 1, and the propyl group to position 3.

The compound exists as two geometric isomers: cis-**1-Methyl-3-propylcyclohexane** and trans-**1-Methyl-3-propylcyclohexane**, depending on the orientation of the methyl and propyl groups relative to the plane of the cyclohexane ring. Each of these isomers also has enantiomers due to the presence of chiral centers.

Below is a summary of the key identifiers for **1-Methyl-3-propylcyclohexane** and its isomers.



Identifier	1-Methyl-3- propylcyclohexane (mixture)	cis-1-Methyl-3- propylcyclohexane	trans-1-Methyl-3- propylcyclohexane
CAS Number	4291-80-9	42806-75-7	34522-19-5
IUPAC Name	1-methyl-3- propylcyclohexane	cis-1-methyl-3- propylcyclohexane	trans-1-methyl-3- propylcyclohexane
Molecular Formula	C10H20	C10H20	C10H20
Molecular Weight	140.27 g/mol	140.27 g/mol	140.2658 g/mol
InChI	InChI=1S/C10H20/c1- 3-5-10-7-4-6-9(2)8- 10/h9-10H,3-8H2,1- 2H3	InChl=1S/C10H20/c1- 3-5-10-7-4-6-9(2)8- 10/h9-10H,3-8H2,1- 2H3/t9-,10+	InChI=1S/C10H20/c1- 3-5-10-7-4-6-9(2)8- 10/h9-10H,3-8H2,1- 2H3/t9-,10-
InChlKey	HFHJBWYDQAWSIA- UHFFFAOYSA-N	HFHJBWYDQAWSIA- VHSXEESVSA-N	HFHJBWYDQAWSIA- UWVGGRQHSA-N
Canonical SMILES	CCCC1CCCC(C1)C	CCCC1CCCC(C1)C	CCCC1CCCC(C1)C
PubChem CID	138178	154071124	-
DSSTox Substance ID	DTXSID30871068	DTXSID501025709	-

Physicochemical Properties

The physicochemical properties of **1-Methyl-3-propylcyclohexane** are summarized in the table below. These properties are essential for designing experimental conditions, such as solvent selection and purification methods.



Property	Value	Reference
Density	0.777 g/cm ³	
Boiling Point	164.5 °C at 760 mmHg	-
Flash Point	47.7 °C	-
LogP	3.61280	-
Index of Refraction	1.426	-

Experimental Protocols

Due to the limited availability of specific experimental protocols for **1-Methyl-3- propylcyclohexane** in the searched literature, this section provides generalized methodologies for the synthesis and analysis of similar alkyl-substituted cyclohexanes. These protocols can be adapted by researchers for their specific needs.

General Synthesis of 1,3-Disubstituted Cyclohexanes

A common approach for the synthesis of 1,3-disubstituted cyclohexanes involves the modification of a pre-existing cyclohexane ring. One possible route is the Grignard reaction with a substituted cyclohexanone.

Example Protocol: Synthesis of **1-Methyl-3-propylcyclohexane**

- Step 1: Grignard Reagent Formation: Prepare propylmagnesium bromide by reacting 1bromopropane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- Step 2: Grignard Reaction: Add 3-methylcyclohexanone dropwise to the prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
- Step 3: Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.



- Step 4: Dehydration: The resulting tertiary alcohol is dehydrated using a mild acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield a mixture of 1-methyl-3-propylcyclohexene and 1-methyl-5-propylcyclohexene.
- Step 5: Hydrogenation: The mixture of alkenes is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield 1-Methyl-3propylcyclohexane.
- Step 6: Purification: The final product is purified by fractional distillation or column chromatography to separate the cis and trans isomers.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For **1-Methyl-3-propylcyclohexane**, GC can be used to separate the cis and trans isomers, and MS can provide information about their molecular weight and fragmentation patterns for structural confirmation.

- Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating the isomers.
- Oven Program: A temperature gradient can be optimized to achieve good separation. For example, starting at 50 °C and ramping up to 250 °C.
- Mass Spectrometry: Electron ionization (EI) at 70 eV is typically used. The mass spectrum will show the molecular ion peak (m/z 140) and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of **1-Methyl-3-propylcyclohexane**.

 ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring and the alkyl substituents will confirm the connectivity. The stereochemistry (cis or trans) can



often be determined by analyzing the coupling constants and through-space interactions observed in 2D NMR experiments like NOESY.

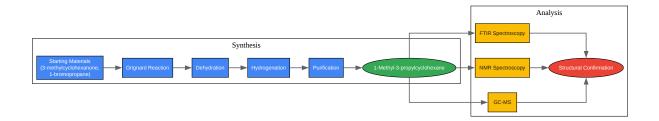
• ¹³C NMR: The number of signals in the ¹³C NMR spectrum will correspond to the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

Biological Activity and Toxicological Profile

Currently, there is limited publicly available information on the specific biological activity or a detailed toxicological profile of **1-Methyl-3-propylcyclohexane**. As a saturated hydrocarbon, it is expected to have low biological activity. However, like other volatile organic compounds, high concentrations may cause irritation to the respiratory tract and have narcotic effects. Further research is needed to fully characterize its pharmacological and toxicological properties.

Visualizations

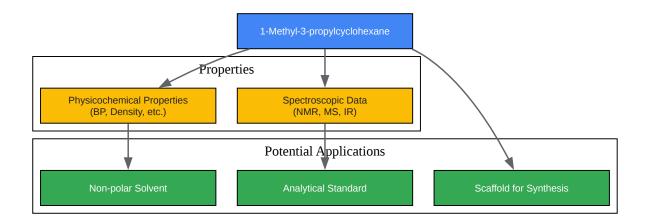
The following diagrams illustrate a generalized experimental workflow for the synthesis and analysis of **1-Methyl-3-propylcyclohexane** and a hypothetical logical relationship for its characterization.



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A generalized workflow for the synthesis and analysis of **1-Methyl-3-propylcyclohexane**.





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Logical relationships of **1-Methyl-3-propylcyclohexane**'s properties and potential uses.

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